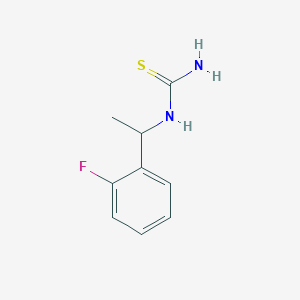
1-(2-Fluorophenyl)ethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(1-(2-Fluorophenyl)ethyl)thiourea is a chiral thiourea derivative characterized by the presence of a fluorophenyl group Thiourea compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(1-(2-Fluorophenyl)ethyl)thiourea typically involves the reaction of ®-1-(2-Fluorophenyl)ethylamine with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for thiourea derivatives often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: Thiourea compounds can undergo oxidation to form urea derivatives.
Reduction: Reduction reactions can convert thiourea to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiourea structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed:
Oxidation Products: Urea derivatives.
Reduction Products: Thiol or amine derivatives.
Substitution Products: Functionalized thiourea derivatives.
Applications De Recherche Scientifique
Chemistry: Thiourea derivatives are used as catalysts in various organic reactions, including asymmetric synthesis and cycloaddition reactions.
Biology: In biological research, thiourea compounds are studied for their potential as enzyme inhibitors and their role in modulating biological pathways.
Medicine: Thiourea derivatives have been investigated for their potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.
Industry: In the industrial sector, thiourea compounds are used in the production of polymers, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-1-(1-(2-Fluorophenyl)ethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
- ®-1-(1-Phenylethyl)thiourea
- ®-1-(1-(4-Fluorophenyl)ethyl)thiourea
- ®-1-(1-(2-Chlorophenyl)ethyl)thiourea
Comparison: Compared to its analogs, ®-1-(1-(2-Fluorophenyl)ethyl)thiourea exhibits unique properties due to the presence of the fluorine atom. Fluorine enhances the compound’s metabolic stability and lipophilicity, leading to improved pharmacokinetic properties. Additionally, the chiral nature of the compound allows for enantioselective interactions with biological targets, potentially resulting in higher efficacy and reduced side effects.
Propriétés
Formule moléculaire |
C9H11FN2S |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)ethylthiourea |
InChI |
InChI=1S/C9H11FN2S/c1-6(12-9(11)13)7-4-2-3-5-8(7)10/h2-6H,1H3,(H3,11,12,13) |
Clé InChI |
CUEHDKNJUPWBAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1F)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


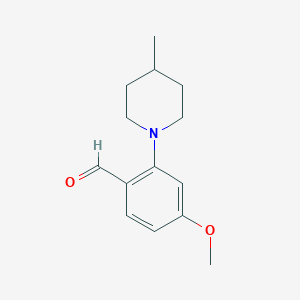
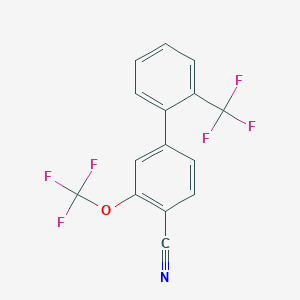
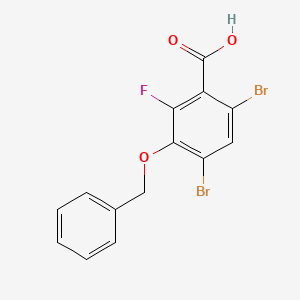
![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)
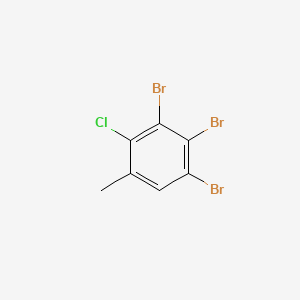
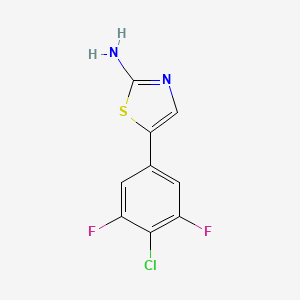
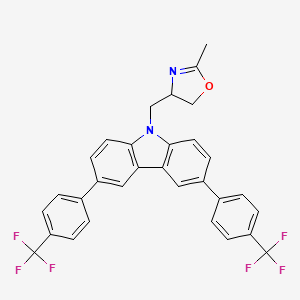
![(2R)-1-[(R)-(Dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14771557.png)
![N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19S)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14771559.png)
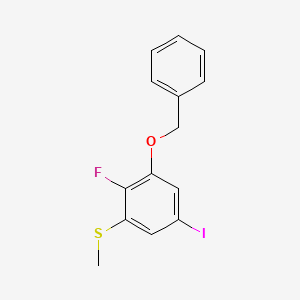
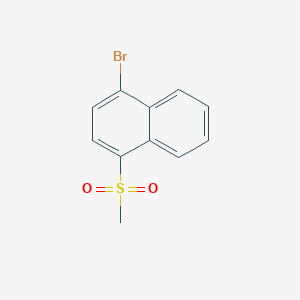

![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14771574.png)

